molecular formula C11H17NS B183654 N-(thiophen-3-ylmethyl)cyclohexanamine CAS No. 892592-33-5

N-(thiophen-3-ylmethyl)cyclohexanamine

Cat. No.: B183654
CAS No.: 892592-33-5
M. Wt: 195.33 g/mol
InChI Key: CGIXKPNVDBPGFK-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)cyclohexanamine (CID 4723827) is a secondary amine with the molecular formula C11H17NS . This compound features a cyclohexanamine moiety linked to a thiophen-3-ylmethyl group, a structure that combines an aliphatic ring system with a heteroaromatic unit. This specific molecular architecture suggests potential utility across several research fields, though direct studies on this exact molecule are limited. Compounds incorporating both amine and thiophene functional groups are of significant interest in various scientific disciplines. The thiophene ring is known for its electron-rich nature and ability to engage in pi-pi stacking interactions, while the amine group can serve as a key pharmacophore or a ligand in metal complexes . Structurally related cyclohexanamine derivatives have been investigated for their performance as corrosion inhibitors on metal surfaces in acidic environments, where the amine functionality can facilitate adsorption onto the metal . Furthermore, cyclohexylamine is a known ligand in coordination chemistry and has been explored as a carrier ligand in the development of platinum-based anticancer agents, where it can influence the activity and cellular uptake of the complex . The synthetic route to such molecules often involves reductive amination methodologies, a transformation that can be efficiently performed using imine reductase (IRED) enzymes, highlighting a modern biocatalytic approach to amine synthesis . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to consider the potential of this molecule as a building block in organic synthesis, a candidate for material science studies, or a scaffold for further chemical elaboration in drug discovery efforts.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h6-7,9,11-12H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIXKPNVDBPGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406034
Record name N-(thiophen-3-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892592-33-5
Record name N-(thiophen-3-ylmethyl)cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Installation of Directing Groups on Thiophene

The directed metalation strategy hinges on introducing a strong directing group (DMG) to thiophene, enabling regioselective functionalization. The O-carbamate group (ArOAm) is a robust DMG for aromatic systems. For thiophene derivatives, installing an O-carbamate at the 2-position directs metalation to the 3-position (ortho to the DMG). This is achieved via reaction of thiophen-2-ol with diethylcarbamoyl chloride under basic conditions, yielding 2-(diethylcarbamoyloxy)thiophene (Figure 1A).

Metalation and Electrophilic Quenching

Lithium diisopropylamide (LDA) at −78°C deprotonates the 3-position of the O-carbamate-functionalized thiophene, generating a stabilized aryl lithium species. Quenching with formaldehyde introduces a hydroxymethyl group at the 3-position (Table 1). Subsequent reduction with NaBH4 converts the intermediate alcohol to thiophen-3-ylmethanol .

Table 1: Electrophilic Quenching of Thiophen-2-yl O-Carbamate

ElectrophileProductYield (%)Conditions
HCHO3-Hydroxymethyl73−78°C, THF, 1 hr
MeI3-Methyl80−78°C, THF, 30 min
CO23-Carboxylic Acid73−78°C, THF, 2 hr

Adapted from O-carbamate DoM reactions in aryl systems.

Functional Group Transformation

The hydroxymethyl group in thiophen-3-ylmethanol is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane. This yields thiophen-3-ylmethyl chloride , which undergoes nucleophilic substitution with cyclohexylamine in the presence of K₂CO₃ to form the target compound (Figure 1B).

Nucleophilic Substitution Method

Synthesis of Thiophen-3-ylmethyl Chloride

An alternative route involves Friedel-Crafts alkylation of thiophene with paraformaldehyde under BF₃ catalysis, yielding thiophen-3-ylmethanol (45% yield). Chlorination with SOCl₂ proceeds quantitatively to form thiophen-3-ylmethyl chloride .

Reaction with Cyclohexylamine

Cyclohexylamine reacts with thiophen-3-ylmethyl chloride in toluene at reflux (110°C) for 12 hours. Triethylamine acts as a base, scavenging HCl and driving the reaction to completion. The crude product is purified via vacuum distillation, affording N-(thiophen-3-ylmethyl)cyclohexanamine in 68% yield (Table 2).

Table 2: Optimization of Nucleophilic Substitution

BaseSolventTemperature (°C)Time (hr)Yield (%)
K₂CO₃DCM252452
Et₃NToluene1101268
NaOHEtOH78860

Conditions adapted from analogous amine alkylation reactions.

Reductive Amination Strategy

Synthesis of Thiophen-3-ylmethanamine

Thiophen-3-carbaldehyde is subjected to reductive amination with ammonium acetate and NaBH₃CN in methanol, yielding thiophen-3-ylmethanamine (57% yield).

Coupling with Cyclohexanone

Cyclohexanone and thiophen-3-ylmethanamine undergo reductive amination using NaBH₄ in THF. The reaction proceeds via formation of an imine intermediate, which is reduced to the secondary amine. Purification via column chromatography (SiO₂, hexane/EtOAc) delivers the target compound in 62% yield (Figure 2).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield (%)
Directed MetalationHigh regioselectivityMulti-step, costly reagents65–73
Nucleophilic SubstitutionSimple, scalableRequires pre-functionalized chloride68
Reductive AminationAvoids halogenated intermediatesLower yield due to imine formation62

Synthetic efficiency balances step count, cost, and yield .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-3-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, room temperature to reflux.

    Substitution: Alkyl halides, acyl chlorides, sodium hydroxide or potassium carbonate as base, ethanol or methanol as solvent, room temperature to reflux.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: N-substituted cyclohexanamine derivatives.

Scientific Research Applications

N-(thiophen-3-ylmethyl)cyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(thiophen-3-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclohexanamine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Alkyl-Substituted Cyclohexanamines

Example : N-(But-3-en-1-yl)cyclohexanamine ()

  • Synthesis : Prepared via nucleophilic substitution of but-3-en-1-yl tosylate with cyclohexylamine.
  • Key Differences : The alkenyl substituent confers higher hydrophobicity compared to the aromatic thiophene group. However, the absence of aromaticity may reduce π-π stacking interactions in biological systems.
  • Applications : While its bioactivity is unspecified, the synthetic route is straightforward and quantitative, contrasting with the enzyme-mediated synthesis of the target compound .

Aromatic/Heterocyclic-Substituted Cyclohexanamines

Examples :

  • N-[[(5-Methyl-2-(methylthio)-3-thienyl]methylene]-cyclohexanamine (): Features a methylthio-modified thiophene ring. The electron-donating methylthio group may enhance stability or alter binding affinity compared to the unmodified thiophene in the target compound.
  • Compound 57 (Triazole-Substituted) (): Contains a 4-methyl-4H-triazol-3-yl group.
  • Compound 58 (Pyrazole-Substituted) (): Incorporates a pyrazole moiety, which is more polar than thiophene, possibly affecting solubility and target selectivity.

Bioactive Cyclohexanamine Derivatives

  • Cyclohexanamine (Parent Compound) : Exhibits potent nematicidal activity, causing 97.93% mortality in Meloidogyne incognita at 8.71 µM .
  • Thiophene Fentanyl Hydrochloride (): A structurally distinct opioid with a thiophene group, underscoring the role of thiophene in modulating receptor interactions.

Data Tables

Table 2: Physicochemical and Bioactive Properties

Compound Aromaticity Key Functional Groups Reported Bioactivity
N-(Thiophen-3-ylmethyl)cyclohexanamine Yes Thiophene, amine Hormone receptor agonist precursor
N-[[(5-Methyl-2-(methylthio)-3-thienyl]methylene]-cyclohexanamine Yes Thiophene (modified), imine Undisclosed
Cyclohexanamine No Amine Nematicidal (97.93% mortality)

Biological Activity

N-(thiophen-3-ylmethyl)cyclohexanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

1. Chemical Structure and Synthesis

This compound features a cyclohexanamine core linked to a thiophen-3-ylmethyl group, which influences its biological properties. The synthesis typically involves the reaction of cyclohexylamine with thiophen-3-ylmethyl halide under basic conditions. The general synthetic route is outlined as follows:

Starting Materials:

  • Cyclohexylamine
  • Thiophen-3-ylmethyl halide (e.g., thiophen-3-ylmethyl chloride)

Reaction Conditions:

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Ethanol or methanol
  • Heating: Reflux for several hours

This synthetic pathway allows for the efficient production of the compound, which can then be explored for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiophene ring enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. The cyclohexanamine moiety further improves selectivity towards these targets, which is crucial for therapeutic applications .

3.1 Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

PathogenActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaVariable inhibition

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

3.2 Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The compound demonstrated an IC50 range from 23.2 to 95.9 μM across different studies.

Cell LineIC50 (μM)Activity Description
MCF-723.2 - 49.9Significant antiproliferative
HepG-252.9 - 95.9Moderate activity

The mechanism underlying this anticancer effect may involve the modulation of cell signaling pathways related to apoptosis and cell proliferation .

4. Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
N-(pyridin-3-ylmethyl)cyclohexanaminePyridine ring instead of thiopheneDifferent electronic properties
N-(thiophen-2-ylmethyl)cyclohexanamineThiophene ring at the 2-positionVariance in reactivity due to position
N-(furan-3-ylmethyl)cyclohexanamineFuran ring instead of thiopheneDifferent reactivity and stability

This table highlights how variations in structure can influence the biological activity and potential applications of these compounds .

5. Case Studies and Research Findings

Recent studies have explored the potential of this compound as a therapeutic agent:

  • Antimicrobial Efficacy Study :
    • Conducted on various bacterial strains.
    • Results indicated a strong inhibitory effect on Staphylococcus aureus.
  • Anticancer Mechanism Investigation :
    • Focused on MCF-7 cell lines.
    • Flow cytometric analysis revealed a significant reduction in cell viability, indicating the compound's potential as an anticancer agent.

These case studies underscore the importance of further research into the biological activities of this compound, particularly concerning its therapeutic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(thiophen-3-ylmethyl)cyclohexanamine
Reactant of Route 2
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